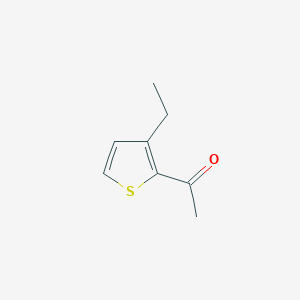
1-(3-ethylthiophen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethylthiophen-2-yl)ethan-1-one is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry. Its molecular formula is C8H10OS, and it is a derivative of thiophene with acetyl and ethyl substituents at the second and third positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethylthiophen-2-yl)ethan-1-one can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 3-ethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of the Gewald reaction, which is a condensation reaction between a ketone, an α-cyanoester, and elemental sulfur. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production. The choice of solvents, temperature, and pressure conditions are critical factors in maximizing efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-ethylthiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(3-ethylthiophen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it finds applications in the development of organic semiconductors and materials science.
Mecanismo De Acción
The mechanism of action of 1-(3-ethylthiophen-2-yl)ethan-1-one in biological systems involves its interaction with various molecular targets. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines. In the context of organic semiconductors, its electronic properties are influenced by the conjugation of the thiophene ring, which facilitates charge transport.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylthiophene: Lacks the ethyl group at the third position, resulting in different chemical and physical properties.
3-Ethylthiophene: Lacks the acetyl group at the second position, affecting its reactivity and applications.
2-Acetyl-3-methylthiophene: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Uniqueness
1-(3-ethylthiophen-2-yl)ethan-1-one is unique due to the presence of both acetyl and ethyl groups, which confer distinct chemical properties and reactivity. Its dual substituents enhance its versatility in synthetic applications and contribute to its desirable aromatic characteristics in the flavor and fragrance industry.
Propiedades
Número CAS |
129633-77-8 |
|---|---|
Fórmula molecular |
C8H10OS |
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
1-(3-ethylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H10OS/c1-3-7-4-5-10-8(7)6(2)9/h4-5H,3H2,1-2H3 |
Clave InChI |
NDNOTRITAYFXEI-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1)C(=O)C |
SMILES canónico |
CCC1=C(SC=C1)C(=O)C |
Sinónimos |
Ethanone, 1-(3-ethyl-2-thienyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















